![molecular formula C13H20N2O B14484655 3-[3-(Diethylamino)phenyl]propanamide CAS No. 66881-55-8](/img/structure/B14484655.png)
3-[3-(Diethylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Diethylamino)phenyl]propanamide is an organic compound belonging to the class of amides It features a diethylamino group attached to a phenyl ring, which is further connected to a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)phenyl]propanamide typically involves the following steps:
Formation of the Diethylamino Group: The diethylamino group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting diethylamine with a suitable halogenated benzene derivative under basic conditions.
Attachment of the Propanamide Moiety: The resulting diethylaminophenyl compound is then reacted with a propanoyl chloride derivative in the presence of a base to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Diethylamino)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-[3-(Diethylamino)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological disorders, is ongoing.
Industry: It may be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(Diethylamino)phenyl]propanamide involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the diethylamino and phenyl groups.
N,N-Diethylbenzamide: Contains a diethylamino group attached to a benzene ring but lacks the propanamide moiety.
Benzamide: Features a benzene ring attached to an amide group, similar to the phenylpropanamide structure.
Uniqueness
3-[3-(Diethylamino)phenyl]propanamide is unique due to the presence of both the diethylamino group and the propanamide moiety, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
66881-55-8 |
|---|---|
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-[3-(diethylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)12-7-5-6-11(10-12)8-9-13(14)16/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
WUPYSSWFPHLKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC(=C1)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



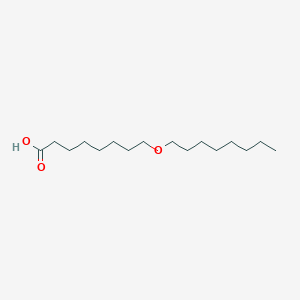
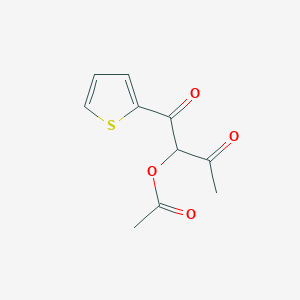

![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
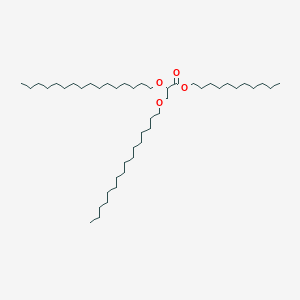


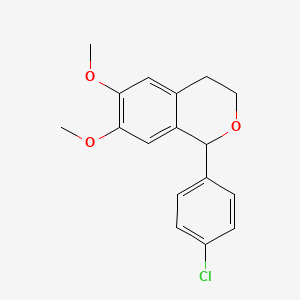
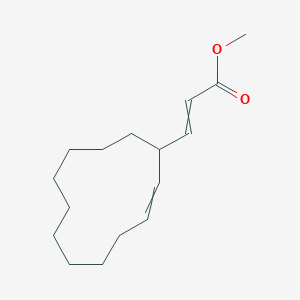
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
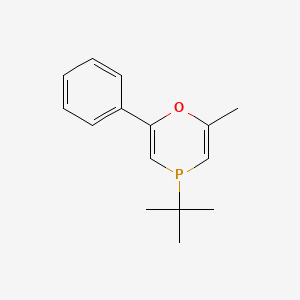
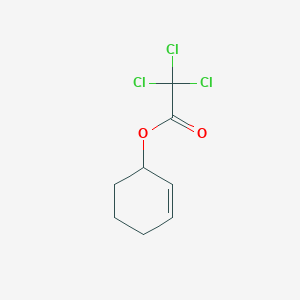
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
